molecular formula C15H14N4S B2844376 (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine CAS No. 202286-41-7

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine

Cat. No. B2844376
M. Wt: 282.37
InChI Key: FDXZSLPIGQSNKK-NXVVXOECSA-N
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Description

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine, also known as BTA-M, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. In material science, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been used as a corrosion inhibitor for metals and alloys, and as a stabilizer for plastics and polymers. In organic chemistry, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been employed as a ligand in coordination chemistry, and as a reagent in organic synthesis. In medicinal chemistry, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been investigated for its anticancer, antiviral, and antibacterial activities.

Mechanism Of Action

The mechanism of action of (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viruses, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been reported to inhibit the activity of the protease enzyme, which is necessary for viral replication. In bacteria, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been found to inhibit the activity of the enzyme beta-lactamase, which is responsible for antibiotic resistance.

Biochemical And Physiological Effects

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been reported to induce apoptosis, or programmed cell death, which is a desirable outcome for cancer treatment. In viruses, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been found to reduce the viral load and inhibit the spread of infection. In bacteria, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been shown to enhance the activity of certain antibiotics, thereby increasing their effectiveness.

Advantages And Limitations For Lab Experiments

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and the need for specialized equipment and expertise. Furthermore, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine may not be suitable for all applications, and alternative compounds may be more appropriate for certain research questions.

Future Directions

There are several future directions for research on (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Furthermore, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine may be used as a starting point for the design and synthesis of novel compounds with improved properties and activities. Overall, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine is a promising compound with significant potential for scientific research and innovation.

Synthesis Methods

The synthesis of (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine involves the condensation of 2-mercaptobenzimidazole with N-phenylformamide in the presence of acetic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with methylamine to yield (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine. The synthesis of (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been reported in several scientific papers, and the compound has been obtained in good yields.

properties

IUPAC Name

methyl (Z)-N-(benzotriazol-1-ylmethyl)benzenecarboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-20-15(12-7-3-2-4-8-12)16-11-19-14-10-6-5-9-13(14)17-18-19/h2-10H,11H2,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXZSLPIGQSNKK-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\CN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine

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